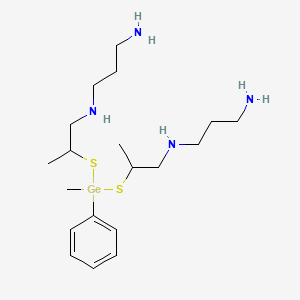
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- is a complex organogermanium compound. This compound is characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure, making it a unique entity in the field of organometallic chemistry.
Métodos De Preparación
The synthesis of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- involves multiple steps. The synthetic routes typically include the reaction of germanium tetrachloride with organic ligands containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the intermediates. Industrial production methods may involve the use of automated reactors to ensure precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The germanium center can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.
Aplicaciones Científicas De Investigación
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts, due to its organogermanium core.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its ability to coordinate with metal ions and form stable complexes. The germanium center can interact with various molecular targets, including enzymes and receptors, through coordination bonds. The sulfur and nitrogen atoms in the compound can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the complexes formed.
Comparación Con Compuestos Similares
Compared to other organogermanium compounds, 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- is unique due to its specific arrangement of sulfur, nitrogen, and germanium atoms. Similar compounds include:
Tetramethylgermanium: Lacks the sulfur and nitrogen atoms, making it less versatile in coordination chemistry.
Germanium dioxide: An inorganic compound with different chemical properties and applications.
Bis(trimethylsilyl)germanium: Contains silicon atoms instead of sulfur and nitrogen, leading to different reactivity and applications.
This compound’s unique structure and reactivity make it a valuable entity in various fields of scientific research and industrial applications.
Propiedades
Número CAS |
120626-99-5 |
|---|---|
Fórmula molecular |
C19H38GeN4S2 |
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
N'-[2-[1-(3-aminopropylamino)propan-2-ylsulfanyl-methyl-phenylgermyl]sulfanylpropyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H38GeN4S2/c1-17(15-23-13-7-11-21)25-20(3,19-9-5-4-6-10-19)26-18(2)16-24-14-8-12-22/h4-6,9-10,17-18,23-24H,7-8,11-16,21-22H2,1-3H3 |
Clave InChI |
OHFNZWUDMZVQHE-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCCN)S[Ge](C)(C1=CC=CC=C1)SC(C)CNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


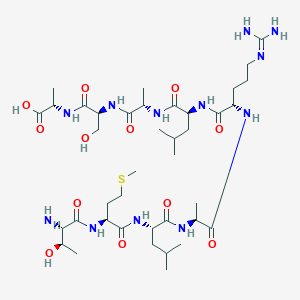
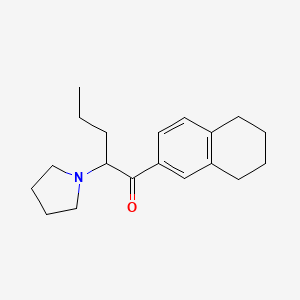
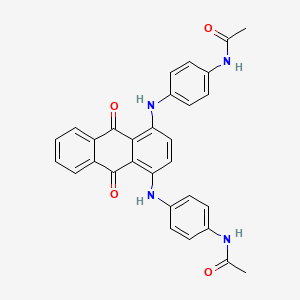
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)

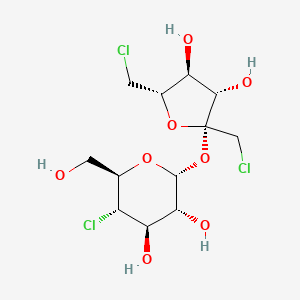


![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)


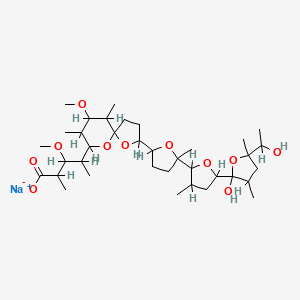
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

